molecular formula C19H15ClFN3OS B2748724 N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 872695-20-0

N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2748724
CAS No.: 872695-20-0
M. Wt: 387.86
InChI Key: HLCNKPDSSQTAGL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a fluorophenyl group, and a pyridazinylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Pyridazinyl Intermediate: : The initial step involves the synthesis of the 6-(4-fluorophenyl)pyridazin-3-yl intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with an appropriate dicarbonyl compound to yield the pyridazinyl ring.

  • Thioacetamide Formation: : The pyridazinyl intermediate is then reacted with a thioacetamide derivative under basic conditions to introduce the thioacetamide group.

  • Chlorobenzylation: : The final step involves the alkylation of the thioacetamide intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the pyridazinyl ring, potentially yielding amines or reduced heterocycles.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are typically employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced heterocycles.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

    Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics, aiding in the design of drugs with improved efficacy and safety profiles.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological processes and pathways, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-((6-(4-methylphenyl)pyridazin-3-yl)thio)acetamide
  • N-(4-chlorobenzyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide
  • N-(4-chlorobenzyl)-2-((6-(4-phenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to targets, making it a valuable scaffold for drug development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3OS/c20-15-5-1-13(2-6-15)11-22-18(25)12-26-19-10-9-17(23-24-19)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCNKPDSSQTAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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